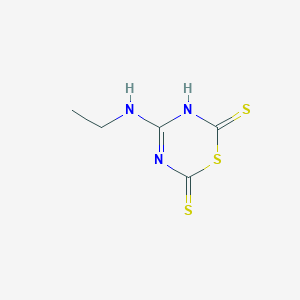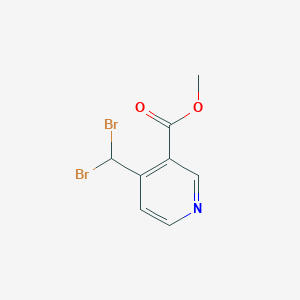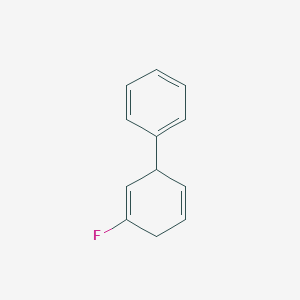
3-Fluoro-1,4-dihydro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-1,4-dihydro-1,1’-biphenyl is an organic compound consisting of two benzene rings connected by a single bond, with a fluorine atom attached to one of the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,4-dihydro-1,1’-biphenyl typically involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives. One common method involves the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotized aniline derivative is then coupled with a benzene derivative in the presence of a copper catalyst (CuCl) to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl compounds, including 3-Fluoro-1,4-dihydro-1,1’-biphenyl, often employs catalytic coupling reactions such as the Suzuki-Miyaura reaction. This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. This approach is favored for its efficiency, scalability, and relatively mild reaction conditions .
化学反応の分析
Types of Reactions
3-Fluoro-1,4-dihydro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction, forming more complex biphenyl derivatives.
Common Reagents and Conditions
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., FeCl3).
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or oleum.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Halogenated Biphenyls: Formed through halogenation reactions.
Nitro Biphenyls: Formed through nitration reactions.
Sulfonated Biphenyls: Formed through sulfonation reactions.
Biphenyl Quinones: Formed through oxidation reactions.
科学的研究の応用
3-Fluoro-1,4-dihydro-1,1’-biphenyl has several scientific research applications:
作用機序
The mechanism of action of 3-Fluoro-1,4-dihydro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, biphenyl derivatives have been shown to inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
4-Fluoro-1,1’-biphenyl: Similar structure but with the fluorine atom in a different position.
2,4-Difluorobiphenyl: Contains two fluorine atoms on the biphenyl structure.
4,4’-Difluorobiphenyl: Contains fluorine atoms on both benzene rings.
Uniqueness
3-Fluoro-1,4-dihydro-1,1’-biphenyl is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties.
特性
CAS番号 |
62476-45-3 |
|---|---|
分子式 |
C12H11F |
分子量 |
174.21 g/mol |
IUPAC名 |
(3-fluorocyclohexa-2,5-dien-1-yl)benzene |
InChI |
InChI=1S/C12H11F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-7,9,11H,8H2 |
InChIキー |
BQGZJUICBXSNLV-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(C=C1F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


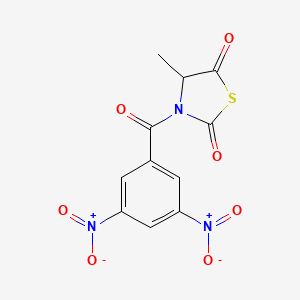
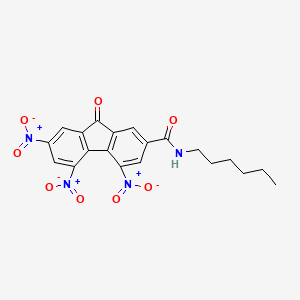
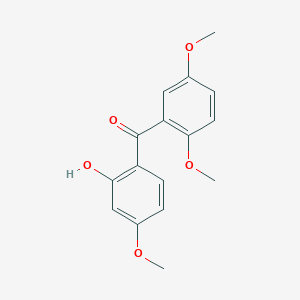
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
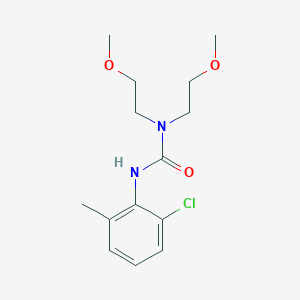

![1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline](/img/structure/B14517052.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)

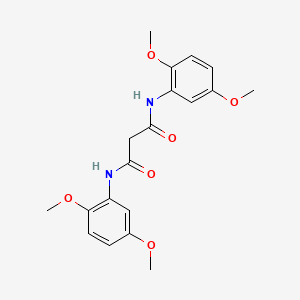
![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
